9H-Purin-6-amine, N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)-
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Overview
Description
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a purine ring system. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a benzyl halide containing a trifluoromethyl group. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with new functional groups.
Scientific Research Applications
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-9-benzyl-9H-purin-6-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
9-(3-(Trifluoromethyl)benzyl)-9H-purin-6-amine: Lacks the N,N-dimethyl groups, affecting its reactivity and interactions.
Uniqueness
N,N-Dimethyl-9-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is unique due to the presence of both the N,N-dimethyl groups and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
112089-11-9 |
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Molecular Formula |
C15H14F3N5 |
Molecular Weight |
321.30 g/mol |
IUPAC Name |
N,N-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine |
InChI |
InChI=1S/C15H14F3N5/c1-22(2)13-12-14(20-8-19-13)23(9-21-12)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
YJEZTPSRMVGAHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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